![molecular formula C6H5BrN4O B2757303 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 66865-12-1](/img/structure/B2757303.png)
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
“3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is a fused nitrogen-containing heterocyclic ring system . These compounds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines have been studied extensively. For instance, they have been synthesized using cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu(I) catalyst .Scientific Research Applications
- CDK2 Inhibitors : Researchers have explored derivatives of this compound as potential cyclin-dependent kinase 2 (CDK2) inhibitors. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can be therapeutically relevant for cancer treatment .
- Anti-Inflammatory Agents : The pyrazolo[3,4-d]pyrimidine scaffold has shown anti-inflammatory activity, making it a candidate for drug development in inflammatory diseases .
- CDK2 Targeting : The compound’s interaction with CDK2 provides insights into enzyme modulation. Understanding its binding mechanism can aid in designing more effective inhibitors .
- Organic Semiconductors : Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as organic semiconductors for use in electronic devices. Their unique electronic properties make them promising candidates for thin-film transistors and solar cells .
- Pesticide Development : Researchers have explored pyrazolo[3,4-d]pyrimidine derivatives as potential pesticides due to their structural diversity and bioactivity. These compounds may exhibit insecticidal or herbicidal properties .
- Thioglycoside Derivatives : The synthesis of thioglycoside derivatives based on this scaffold has been investigated. These compounds may have applications in glycosylation reactions and carbohydrate chemistry .
Medicinal Chemistry and Drug Discovery
Chemical Biology and Enzyme Modulation
Materials Science and Organic Electronics
Agricultural Chemistry
Bioorganic Chemistry and Glycoside Derivatives
Pharmacology and Cardiovascular Research
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been reported to target cdk2, a cyclin-dependent kinase .
Mode of Action
It’s suggested that similar compounds inhibit their targets by fitting into the active site of the enzyme, forming essential hydrogen bonds .
Biochemical Pathways
Compounds targeting cdk2 are known to influence cell cycle progression and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various factors .
Future Directions
properties
IUPAC Name |
3-bromo-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-2-8-5-3(6(11)12)4(7)9-10-5/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXBJGDTRBUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NNC(=C2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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